molecular formula C9H9FN2 B8535698 2-Fluoro-5-isopropylnicotinonitrile

2-Fluoro-5-isopropylnicotinonitrile

Cat. No.: B8535698
M. Wt: 164.18 g/mol
InChI Key: XGCFUXIMCITUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-isopropylnicotinonitrile is a fluorinated pyridine derivative featuring a nitrile group at the 3-position, a fluorine atom at the 2-position, and an isopropyl substituent at the 5-position of the pyridine ring.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

2-fluoro-5-propan-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C9H9FN2/c1-6(2)8-3-7(4-11)9(10)12-5-8/h3,5-6H,1-2H3

InChI Key

XGCFUXIMCITUNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(N=C1)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The compound’s key structural features can be compared to the following analogs:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol)
2-Fluoro-5-isopropylnicotinonitrile 2-F, 5-isopropyl, 3-CN Nitrile, fluoro, alkyl ~178.2 (estimated)
6-Amino-5-nitropicolinonitrile 6-NH₂, 5-NO₂, 3-CN Nitrile, amino, nitro 178.14
5-Fluoro-2-nitrotoluene 5-F, 2-NO₂ Fluoro, nitro (toluene backbone) 155.12
5-Fluoro-3-(2-nitrovinyl)indole 5-F, 3-(CH=CHNO₂) Fluoro, nitrovinyl 206.17
2-Fluoro-5-methylisonicotinaldehyde 2-F, 5-CH₃, 4-CHO Fluoro, aldehyde, methyl 153.14

Key Observations :

  • Electron-Withdrawing Effects: The fluorine and nitrile groups in this compound create electron-deficient pyridine rings, similar to 6-Amino-5-nitropicolinonitrile (NO₂ group) and 5-Fluoro-2-nitrotoluene. However, the isopropyl group introduces steric hindrance and electron-donating character, contrasting with the nitro group’s strong electron-withdrawing nature.
  • Reactivity: Nitro-containing analogs (e.g., 5-Fluoro-2-nitrotoluene) are more prone to reduction or nucleophilic substitution than this compound, which lacks nitro functionality.
  • Biological Relevance: The nitrile group in nicotinonitrile derivatives (e.g., 6-Amino-5-nitropicolinonitrile) is often leveraged in medicinal chemistry for hydrogen bonding, while fluorine enhances bioavailability.

Physical-Chemical Properties

Comparative data on solubility, stability, and hazards:

Compound Name Solubility (Polar vs. Nonpolar) Stability Notes Hazard Classifications
This compound Likely low water solubility Stable under inert conditions Not classified (inferred)
6-Amino-5-nitropicolinonitrile Moderate in polar solvents Reactive due to nitro group Hazardous (see SDS Section 2)
5-Fluoro-2-nitrotoluene Low water solubility Stable but flammable (Class 4-3-III) Flammable liquid
2-Fluoro-5-methylisonicotinaldehyde Soluble in organic solvents Sensitive to oxidation (aldehyde) No data provided

Key Differences :

  • Solubility: The isopropyl group in the target compound likely reduces water solubility compared to amino-substituted analogs like 6-Amino-5-nitropicolinonitrile.
  • Hazards: Nitro-containing compounds (e.g., 6-Amino-5-nitropicolinonitrile) require stringent safety protocols due to explosive or toxic byproducts, whereas this compound’s hazards are unclassified but likely milder.

Research Findings and Implications

  • Electronic Effects: Fluorine’s inductive effect in this compound may enhance electrophilic aromatic substitution regioselectivity compared to non-fluorinated analogs.
  • Steric Effects : The isopropyl group may hinder reactions at the 5-position, unlike smaller substituents (e.g., methyl in 2-Fluoro-5-methylisonicotinaldehyde).
  • Safety Profile: Absence of nitro or amino groups reduces reactivity risks compared to 6-Amino-5-nitropicolinonitrile.

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